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Introduction
Cabotegravir (CAB) is a long-acting integrase strand transfer inhibitor (INSTI) approved for

both the treatment and prevention of HIV-1 infection. As with all antiretroviral agents, the

emergence of drug resistance is a clinical concern that can compromise therapeutic efficacy.

Monitoring for the development of cabotegravir resistance-associated mutations (RAMs) is

crucial for patient management and for understanding the mechanisms of resistance. These

application notes provide an overview and detailed protocols for the primary methods used to

assess cabotegravir resistance: genotypic and phenotypic assays.

Principles of Cabotegravir Resistance Testing
Resistance to cabotegravir is primarily associated with specific mutations in the HIV-1

integrase gene. The assessment of this resistance can be broadly categorized into two types of

assays:

Genotypic Assays: These methods identify the presence of specific mutations in the

integrase gene that are known to be associated with resistance to cabotegravir. The most

common techniques are Sanger sequencing and Next-Generation Sequencing (NGS).

Genotypic assays are generally faster and less expensive than phenotypic assays.[1]
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Phenotypic Assays: These assays directly measure the in vitro susceptibility of the virus to a

drug. This is achieved by determining the concentration of the drug required to inhibit viral

replication by 50% (IC50). The result is typically reported as a fold change (FC) in IC50

compared to a wild-type reference virus. A well-known commercial phenotypic assay for

INSTIs is the PhenoSense® Integrase assay.[2][3]

Data Presentation: Cabotegravir Resistance-
Associated Mutations and Fold Changes in
Susceptibility
The following table summarizes key mutations in the HIV-1 integrase gene that have been

associated with reduced susceptibility to cabotegravir. The fold change (FC) in IC50 values

indicates the magnitude of resistance conferred by these mutations, either alone or in

combination.
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Integrase Mutation(s)
Fold Change (FC) in
Cabotegravir IC50

Reference(s)

N155H 2.1 [4]

Q148R 4.1 [4]

G118R 8.0 [4]

R263K 2.5 [4]

Q148K 3.1 [4]

S153Y 2.2 [4]

G140R 3.8 [4]

Single RAMs (mean) 3.3 [5]

Double RAMs (mean) 9.5 [5]

Triple RAMs (mean) 47.0 [5]

E138K + G140A + S147G +

Q148K
429 - >1000 [6][7]

T97A + G140S + Q148H >1000 [8]

Experimental Protocols
Genotypic Resistance Assay: Sanger Sequencing of the
HIV-1 Integrase Gene
This protocol describes a nested PCR approach for the amplification and subsequent Sanger

sequencing of the HIV-1 integrase gene from plasma viral RNA.

1. Materials and Reagents:

Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

Reverse transcriptase (e.g., SuperScript III)

Taq DNA polymerase
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dNTPs

PCR primers (see table below)

Nuclease-free water

Agarose gel and electrophoresis equipment

PCR product purification kit (e.g., QIAquick PCR Purification Kit)

Sanger sequencing reagents and access to a capillary electrophoresis sequencer

Primer Sequences for Nested PCR of Integrase Gene:[9]

Primer Name PCR Stage Sequence (5' to 3') Target Region

Int-FO 1st Round (Forward)
CAC ACA ARg gRA

TTg gRg gRA ATg
HXB2: 4177-4200

Int-RO 1st Round (Reverse)
TAR Ygg gAT gTg

TAC TTC TgA AC
HXB2: 5210-5223

Int-FI 2nd Round (Forward)
AAC AAg TAg ATA

ART TAg TMA gT
HXB2: 4201-4223

Int-RI 2nd Round (Reverse)
ATA CAT ATg RTR

YTT TAC TAR RCT
HXB2: 5122-5195

2. Protocol:

Viral RNA Extraction: Extract viral RNA from 140 µL - 1 mL of plasma according to the

manufacturer's protocol. Elute the RNA in 50-60 µL of nuclease-free water.

One-Step RT-PCR (First Round):

Prepare a master mix containing reverse transcriptase, Taq polymerase, dNTPs, forward

primer (Int-FO), and reverse primer (Int-RO).

Add 5-10 µL of extracted viral RNA to the master mix.
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Perform reverse transcription at 50°C for 30-60 minutes.

Follow with PCR cycling:

Initial denaturation: 94°C for 2-5 minutes.

35-40 cycles of:

Denaturation: 94°C for 30 seconds.

Annealing: 50-55°C for 30 seconds.

Extension: 68-72°C for 1-2 minutes.

Final extension: 68-72°C for 10 minutes.

Nested PCR (Second Round):

Prepare a master mix containing Taq polymerase, dNTPs, forward primer (Int-FI), and

reverse primer (Int-RI).

Add 1-2 µL of the first-round PCR product to the master mix.

Perform PCR cycling:

Initial denaturation: 94°C for 2-5 minutes.

30-35 cycles of:

Denaturation: 94°C for 30 seconds.

Annealing: 50-55°C for 30 seconds.

Extension: 72°C for 1-2 minutes.

Final extension: 72°C for 10 minutes.

PCR Product Verification and Purification:
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Run 5 µL of the nested PCR product on a 1-1.5% agarose gel to confirm the presence of

an amplicon of the expected size (~994 bp).

Purify the remaining PCR product using a suitable kit to remove primers and dNTPs.

Sanger Sequencing:

Use the purified PCR product as a template for cycle sequencing reactions with both the

forward (Int-FI) and reverse (Int-RI) primers in separate reactions.

Analyze the sequencing products on a capillary electrophoresis instrument.

Data Analysis:

Assemble the forward and reverse sequencing reads to generate a consensus sequence

of the integrase gene.

Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to

identify mutations.

Interpret the identified mutations for cabotegravir resistance using a reputable database

such as the Stanford University HIV Drug Resistance Database.

Genotypic Resistance Assay: Next-Generation
Sequencing (NGS) of the HIV-1 Integrase Gene
This protocol provides a general workflow for amplicon-based NGS of the HIV-1 integrase

gene. Specific details may vary depending on the NGS platform and library preparation kit

used.

1. Materials and Reagents:

Same materials as for Sanger sequencing.

NGS library preparation kit (e.g., Illumina Nextera XT).

NGS platform (e.g., Illumina MiSeq).
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2. Protocol:

RNA Extraction and RT-PCR: Follow the same procedure as for Sanger sequencing to

generate the integrase amplicon.

Library Preparation:

Quantify and normalize the purified PCR product.

Fragment the amplicon and ligate platform-specific adapters containing unique barcodes

for each sample (if multiplexing). This is often done in a single "tagmentation" step in kits

like Nextera XT.

Amplify the adapter-ligated fragments to add sequencing primer binding sites and indices.

Purify and quantify the final library.

Sequencing:

Pool libraries from multiple samples if multiplexing.

Sequence the library pool on the NGS platform according to the manufacturer's

instructions.

Data Analysis:

Perform quality control on the raw sequencing reads.

Align the reads to a reference HIV-1 integrase sequence.

Call variants (mutations) and determine their frequencies within the viral population.

Interpret the identified mutations and their frequencies for cabotegravir resistance. NGS

can detect low-abundance mutations (e.g., present in <20% of the viral population) that

may be missed by Sanger sequencing.[1]
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Phenotypic Resistance Assay: Recombinant Virus
Assay (Principle of PhenoSense® Integrase)
This section describes the general principles of a recombinant virus phenotypic assay, as the

specific protocol for the commercial PhenoSense® Integrase assay is proprietary.[2][3]

1. Principle: The patient-derived integrase gene is inserted into a standardized HIV-1 laboratory

strain vector that lacks a functional integrase gene and contains a reporter gene (e.g.,

luciferase). The resulting recombinant virus is then used to infect target cells in the presence of

varying concentrations of cabotegravir. The level of viral replication is measured by the

expression of the reporter gene.

2. General Workflow:

RNA Extraction and RT-PCR: The patient's viral RNA is extracted from plasma, and the

integrase gene is amplified by RT-PCR.

Cloning: The amplified integrase gene is cloned into an HIV-1 vector.

Virus Production: The recombinant vector is transfected into a producer cell line to generate

infectious virus particles.

Susceptibility Testing:

Target cells are infected with the recombinant virus in the presence of serial dilutions of

cabotegravir.

A wild-type reference virus is tested in parallel.

Data Analysis:

After a set incubation period, the expression of the reporter gene (e.g., luciferase activity)

is measured.

The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both

the patient-derived virus and the reference virus.
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The fold change in IC50 is determined by dividing the IC50 of the patient's virus by the

IC50 of the reference virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. academic.oup.com [academic.oup.com]

2. monogrambio.labcorp.com [monogrambio.labcorp.com]

3. Performance Characteristics and Validation of the PhenoSense® Integrase Assay
[natap.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b606451?utm_src=pdf-body-img
https://www.benchchem.com/product/b606451?utm_src=pdf-custom-synthesis
https://academic.oup.com/jac/article/72/10/2823/3970869
https://monogrambio.labcorp.com/resources/phenotyping/phenosense-integrase
https://www.natap.org/2008/ICAAC/ICAAC_82.htm
https://www.natap.org/2008/ICAAC/ICAAC_82.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor
Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

5. academic.oup.com [academic.oup.com]

6. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1
patients failing raltegravir with multiple resistance mutations - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. genomica.uaslp.mx [genomica.uaslp.mx]

To cite this document: BenchChem. [Application Notes and Protocols for Assessing
Cabotegravir Resistance Mutations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606451#techniques-for-assessing-cabotegravir-
resistance-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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